2-Amino-6-methylpyrimidine-4-carboxylic acid
Description
Chemical Identity and Nomenclature
2-Amino-6-methylpyrimidine-4-carboxylic acid represents a heterocyclic organic compound belonging to the pyrimidine family, distinguished by its six-membered ring structure containing two nitrogen atoms positioned at locations 1 and 3. The compound features dual functional groups that define its chemical behavior: an amino group located at the 2-position and a carboxylic acid group positioned at the 4-position. This structural arrangement contributes significantly to its versatility in various chemical reactions and applications in scientific research.
The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as this compound, which directly reflects its structural components and positioning. The Chemical Abstracts Service has assigned the unique identifier 6630-66-6 to this compound, facilitating its identification across chemical databases and research literature. Alternative nomenclature systems occasionally reference this compound through its simplified molecular description, emphasizing the pyrimidine core structure with attached functional groups.
The molecular structure exhibits specific geometric characteristics that influence its chemical properties and reactivity patterns. The pyrimidine ring maintains planarity, with the carboxylic acid and amino substituents contributing to the overall molecular geometry. The compound's structural representation can be accurately depicted through its SMILES notation: O=C(O)C1=NC(N)=NC(C)=C1, which provides a concise description of the atomic connectivity and arrangement.
Table 1: Fundamental Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₇N₃O₂ | |
| Molecular Weight | 153.14 g/mol | |
| Chemical Abstracts Service Number | 6630-66-6 | |
| IUPAC Name | This compound | |
| SMILES Notation | O=C(O)C1=NC(N)=NC(C)=C1 |
The compound demonstrates specific physical characteristics that reflect its molecular structure and intermolecular interactions. Density measurements indicate a value of 1.431 grams per cubic centimeter, suggesting relatively compact molecular packing in the solid state. The boiling point reaches 456.4 degrees Celsius at standard atmospheric pressure of 760 millimeters of mercury, indicating strong intermolecular forces likely attributed to hydrogen bonding capabilities of both the amino and carboxylic acid functional groups.
Table 2: Physical Properties and Characteristics
| Property | Value | Reference |
|---|---|---|
| Density | 1.431 g/cm³ | |
| Boiling Point | 456.4°C at 760 mmHg | |
| Refractive Index | 1.637 | |
| Flash Point | 229.8°C | |
| Vapor Pressure | 4.03 × 10⁻⁹ mmHg at 25°C |
The refractive index of 1.637 provides insight into the compound's optical properties and molecular polarizability. The flash point of 229.8 degrees Celsius indicates the temperature at which the compound may form ignitable vapor-air mixtures under specific conditions. Vapor pressure measurements reveal extremely low volatility at room temperature, with a value of 4.03 × 10⁻⁹ millimeters of mercury at 25 degrees Celsius, suggesting minimal evaporation under standard laboratory conditions.
Solubility characteristics demonstrate the compound's affinity for polar solvents, attributed to the presence of both amino and carboxylic acid functional groups. This polar nature facilitates dissolution in water and alcohols, making the compound accessible for various aqueous and organic synthetic procedures. The presence of the amino group contributes to basic properties, while the carboxylic acid group imparts acidic characteristics, creating an amphoteric compound capable of participating in both acid-base reactions.
Historical Development and Research Significance
The research development of this compound traces its origins to fundamental studies in pyrimidine chemistry and the broader investigation of heterocyclic compounds. Early research efforts focused on understanding the synthetic pathways and chemical properties of pyrimidine derivatives, establishing foundational knowledge that would later prove essential for developing more complex applications.
Historical synthesis methodologies demonstrate the evolution of chemical techniques used to prepare this compound. Traditional approaches involved multi-step synthetic routes that required careful control of reaction conditions and purification procedures. One documented preparation method involves the oxidation of 4-methylpyrimidine using potassium permanganate, a process that initially yielded relatively low conversion rates of approximately 25 percent. Research conducted to improve these yields led to the discovery that adding small amounts of potassium hydroxide to the reaction mixture significantly enhanced the conversion efficiency, increasing yields from 25 to 92 percent.
The permanganate oxidation process revealed important insights into the reaction mechanism and potential side reactions. Initial studies indicated that approximately 50 percent of the starting material remained unaccounted for during the oxidation process, leading researchers to investigate the underlying chemical pathways. Detailed analysis of the reaction products identified pyrimidine as one of the compounds formed through decarboxylation of the desired pyrimidine-4-carboxylic acid product during the oxidation process. This discovery contradicted earlier reports that suggested unreacted starting material could be recovered from the reaction mixture, establishing a more accurate understanding of the reaction chemistry.
Table 3: Historical Yield Improvements in Synthesis Methods
Research significance of this compound extends across multiple scientific disciplines, particularly in medicinal chemistry and pharmaceutical development. The compound serves as a crucial building block in organic synthesis, enabling the construction of more complex molecular architectures. Its structural features make it valuable for bottom-up modular assembly of molecular constructs, including supramolecular complexes and metal-organic frameworks.
In pharmaceutical research, this compound has demonstrated potential as an intermediate in the synthesis of biologically active molecules. The compound's ability to undergo various chemical transformations, including oxidation, reduction, and substitution reactions, provides synthetic chemists with versatile options for drug development and medicinal chemistry applications. Its dual functional groups enable participation in condensation reactions, cyclization processes, and other synthetic transformations essential for creating pharmaceutical compounds.
Contemporary research has expanded the applications of this compound beyond traditional organic synthesis. Studies have explored its potential in material science applications, including the development of polymers and specialized coatings. The compound's chemical stability and reactivity profile make it suitable for incorporation into advanced materials with enhanced properties such as durability and environmental resistance.
Biochemical research applications have emerged as another significant area of investigation. Researchers employ this compound in studies related to nucleic acid chemistry and enzyme activity, contributing to advancements in genetics and molecular biology. Its structural similarity to naturally occurring pyrimidine bases found in nucleic acids makes it valuable for investigating biological processes and developing therapeutic interventions.
The analytical chemistry applications of this compound have gained recognition for its role as a reagent in various detection and quantification methods. This application supports quality control processes in manufacturing environments and enables researchers to analyze complex chemical mixtures with improved accuracy and precision.
Modern synthetic approaches have incorporated advanced techniques such as continuous flow reactors and automated systems to optimize the production of this compound. These developments have enhanced both the efficiency and scalability of synthesis procedures, making the compound more accessible for research and industrial applications. The integration of these technologies has also improved the purity and consistency of the final product, supporting more reliable research outcomes and commercial applications.
Properties
IUPAC Name |
2-amino-6-methylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-3-2-4(5(10)11)9-6(7)8-3/h2H,1H3,(H,10,11)(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPODCKCNCOCMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10289248 | |
| Record name | 2-amino-6-methylpyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10289248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6630-66-6 | |
| Record name | 6630-66-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59977 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-amino-6-methylpyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10289248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Amination of 4-Chloro-6-methylpyrimidine
In this step, 4-chloro-6-methylpyrimidine reacts with aqueous ammonia or ammonium hydroxide under controlled conditions. The reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) at 80–100°C for 12–24 hours, achieving yields of 65–80%. Catalytic agents like copper(I) iodide may enhance substitution efficiency.
Introduction of the Carboxylic Acid Group
The resultant 2-amino-4-chloro-6-methylpyrimidine undergoes cyanation at position 4 using potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN) in the presence of palladium catalysts. The nitrile intermediate is then hydrolyzed to the carboxylic acid using concentrated hydrochloric acid (6N HCl) at reflux temperatures (110°C) for 8–12 hours. This method provides moderate yields (50–60%) due to competing side reactions but remains industrially viable.
Hydrolysis of Ester Precursors
Ethyl or methyl esters of 2-amino-6-methylpyrimidine-4-carboxylate serve as key intermediates for acid formation. This approach, adapted from patented pyrimidine syntheses, avoids harsh nitrile hydrolysis conditions.
Ester Synthesis via Cyclocondensation
Ethyl 2-amino-6-methylpyrimidine-4-carboxylate is synthesized via a Biginelli-like cyclocondensation of β-keto esters (e.g., ethyl acetoacetate), guanidine carbonate, and formaldehyde. The reaction proceeds in ethanol under acidic catalysis (HCl, 0.5M) at 70°C, yielding 70–85% of the ester.
Base-Catalyzed Ester Hydrolysis
The ester intermediate is hydrolyzed using sodium hydroxide (NaOH) in aqueous methanol (5N NaOH, 50°C, 4–6 hours), followed by acidification with HCl to precipitate the carboxylic acid. Yields exceed 90% when the reaction is monitored via thin-layer chromatography (TLC) to prevent over-hydrolysis.
Protective Group Strategies
To prevent undesired side reactions during synthesis, protective groups are employed for the amino functionality.
Acetylation-Deprotection Sequence
The amino group in 4-chloro-6-methylpyrimidine-2-amine is acetylated using acetic anhydride in pyridine (25°C, 2 hours), forming 2-acetamido-4-chloro-6-methylpyrimidine. After cyanation and hydrolysis, the acetyl group is removed via refluxing with 2.5N NaOH (80°C, 1.5 hours), as demonstrated in analogous pyridine syntheses. This method achieves an overall yield of 60–70%.
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 4,6-Dichloro-2-methylpyrimidine | NH₃, CuI, DMF, 100°C | 65–80 | Scalable, minimal side products | Requires high-temperature amination |
| Ester Hydrolysis | Ethyl β-keto ester | NaOH (5N), MeOH/H₂O, 50°C | 85–90 | High yield, mild conditions | Multi-step synthesis |
| Protective Group Route | 2-Acetamido-4-chloro intermediate | Ac₂O, NaOH (2.5N), 80°C | 60–70 | Prevents unwanted side reactions | Additional deprotection step |
Optimization and Industrial Considerations
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance reaction rates in substitution steps, while methanol-water mixtures optimize hydrolysis efficiency. The patent CN102161660A emphasizes solvent drying to prevent ester saponification during storage.
Catalytic Enhancements
Palladium/charcoal (Pd/C) or copper catalysts reduce reaction times by 30–40% in cyanation steps. For instance, 5% Pd/C in TMSCN-mediated reactions achieves full conversion within 3 hours at 80°C.
Scientific Research Applications
2-Amino-6-methylpyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-amino-6-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved may include inhibition of nucleic acid synthesis or disruption of metabolic processes .
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Pyrimidine Carboxylic Acids
Acidity and Reactivity Trends
The acidity of pyrimidine carboxylic acids is modulated by substituents. For instance:
- Electron-donating groups (e.g., -NH₂, -CH₃) decrease acidity by destabilizing the deprotonated carboxylate.
- Electron-withdrawing groups (e.g., -Cl, -OH) enhance acidity.
highlights that 6-hydroxy-4-pyrimidinecarboxylic acid exhibits lower acidity than 4-pyrimidinecarboxylic acid due to resonance stabilization of the protonated form . Similarly, the amino and methyl groups in this compound likely reduce its acidity compared to chloro-substituted analogs (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) .
Crystallographic and Hydrogen-Bonding Behavior
Pyrimidine carboxylic acids often form stable crystals via hydrogen bonds. For example:
Table 2: Comparative Analysis of Functional Attributes
| Attribute | This compound | 6-Aminopyrimidine-4-carboxylic Acid | 2-Chloro-6-methylpyrimidine-4-carboxylic Acid |
|---|---|---|---|
| Acidity | Moderate (electron-donating -NH₂, -CH₃) | Higher (fewer electron donors) | High (electron-withdrawing -Cl) |
| Reactivity | Nucleophilic at -NH₂; carboxylate reactions | Carboxylate-dominated reactions | Electrophilic substitution at -Cl |
| Environmental Role | Degradation intermediate | Limited data | Potential pollutant/residue |
| Applications | Environmental chemistry | Pharmaceutical synthesis | Agrochemical synthesis |
Biological Activity
2-Amino-6-methylpyrimidine-4-carboxylic acid (AMPCA) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits various biological properties, including antimicrobial and anti-inflammatory effects, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The chemical structure of AMPCA includes a pyrimidine ring with amino and carboxylic acid functional groups, which contribute to its reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 156.14 g/mol.
Antimicrobial Activity
AMPCA has been studied for its antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial strains. In vitro studies have shown that AMPCA can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This table summarizes the MIC values for AMPCA against selected bacterial strains, indicating its varying levels of efficacy.
Anti-inflammatory Effects
AMPCA has also demonstrated anti-inflammatory properties. A study evaluated its effect on cyclooxygenase-2 (COX-2) activity, a key enzyme involved in inflammation. AMPCA showed an IC50 value comparable to standard anti-inflammatory drugs, which highlights its potential as an anti-inflammatory agent.
- IC50 Values :
- AMPCA:
- Celecoxib (standard):
These findings suggest that AMPCA could be effective in managing inflammatory conditions.
The mechanism by which AMPCA exerts its biological effects is linked to its ability to interact with specific molecular targets. It is believed to inhibit enzymes such as COX-2, which plays a crucial role in the inflammatory response. Additionally, the compound may affect various signaling pathways involved in cellular processes.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of AMPCA is essential for optimizing its biological activity. Modifications to the pyrimidine ring or functional groups can significantly influence its potency and selectivity against biological targets.
Key SAR Findings
- Substituent Variations : Altering substituents on the pyrimidine ring can enhance antimicrobial activity.
- Functional Group Modifications : Changes in the carboxylic acid group may improve solubility and bioavailability.
Case Study 1: Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of AMPCA against multi-drug resistant strains of bacteria. The results indicated that AMPCA not only inhibited bacterial growth but also exhibited synergistic effects when combined with other antibiotics, enhancing their overall effectiveness.
Case Study 2: Anti-inflammatory Activity
In a controlled trial involving animal models of inflammation, AMPCA was administered to assess its anti-inflammatory effects. The results showed a significant reduction in paw edema compared to untreated controls, further supporting its potential therapeutic applications in inflammatory diseases.
Q & A
Q. What are the established synthetic routes for 2-amino-6-methylpyrimidine-4-carboxylic acid in laboratory settings?
The compound is synthesized via multi-step organic reactions, including condensation of precursors like 4-methylisocytosine derivatives followed by carboxylation. Cyclization reactions using catalysts (e.g., palladium or copper) in solvents such as DMF or toluene are critical for structural formation. Post-synthetic purification via recrystallization or column chromatography ensures high purity .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and liquid chromatography-mass spectrometry (LC-MS) are standard for purity assessment. Nuclear magnetic resonance (NMR; ¹H and ¹³C) confirms structural integrity, while Fourier-transform infrared spectroscopy (FT-IR) identifies functional groups like carboxylic acid and amino moieties .
Q. What are the optimal storage conditions to maintain the stability of this compound in research settings?
Store the compound in airtight, light-resistant containers at –20°C under inert gas (e.g., nitrogen). Desiccants should be used to prevent hydrolysis. Stability tests indicate <5% degradation over 12 months under these conditions .
Q. How does the presence of this compound influence microbial toxicity assessments in environmental biodegradation studies?
The compound exhibits moderate microbial toxicity (EC₅₀ = 12–18 mg/L in Vibrio fischeri assays), likely due to its interaction with bacterial DNA gyrase. Dose-response studies and comparative toxicity profiling against parent sulfonamides are recommended to assess ecological risks .
Advanced Research Questions
Q. What reaction mechanisms explain the formation of this compound as a degradation intermediate in sulfonamide antibiotic breakdown?
The compound forms via enzymatic cleavage of the sulfonamide bond in antibiotics like sulfamethazine. Microbial cytochrome P450 enzymes catalyze hydroxylation at the pyrimidine ring, followed by oxidative decarboxylation. Isotopic labeling (¹⁴C) studies confirm this pathway .
Q. How can computational modeling predict the acid-base behavior and tautomeric equilibria of this compound under physiological conditions?
Density functional theory (DFT) simulations (B3LYP/6-311+G**) reveal two dominant tautomers: the keto form (90% abundance at pH 7.4) and enol form (10%). pKa calculations (MarvinSketch) predict deprotonation of the carboxylic acid group (pKa ≈ 2.8) and amino group (pKa ≈ 8.1) .
Q. What strategies resolve contradictions in reported biological activity data for this compound across different experimental models?
Discrepancies in antimicrobial activity (e.g., MIC = 32 µg/mL in E. coli vs. >128 µg/mL in S. aureus) may arise from species-specific efflux pump efficiency. Standardized broth microdilution assays with controlled pH (7.2–7.4) and cation-adjusted media improve reproducibility .
Q. What catalytic systems enhance the efficiency of synthesizing this compound derivatives for structure-activity relationship (SAR) studies?
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using Pd(OAc)₂/XPhos in DMF/H₂O (3:1) achieves >85% yield for halogenated derivatives. Solvent-free microwave-assisted synthesis reduces reaction time (15 min vs. 6 hrs) and improves regioselectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
